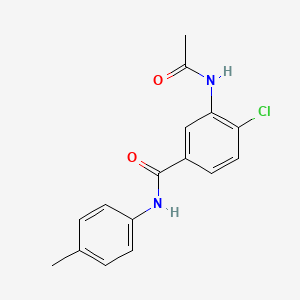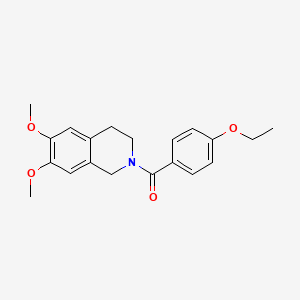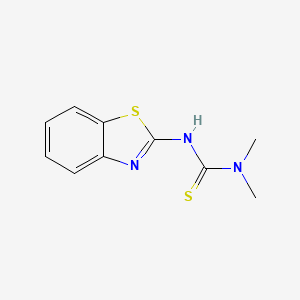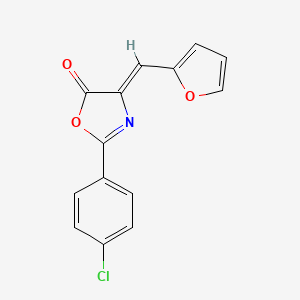
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea, also known as MPPU, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in a variety of applications, including as a tool for studying the function of certain receptors in the body. In
Scientific Research Applications
MPU has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the brain. By blocking this receptor, MPU can be used to study the function of mGluR5 and its role in conditions such as addiction, anxiety, and depression.
Mechanism of Action
The mechanism of action of MPU involves its selective binding to the mGluR5 receptor. By binding to this receptor, MPU prevents the activation of downstream signaling pathways that are involved in various physiological processes. This results in a decrease in the activity of mGluR5 and its associated functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPU are primarily related to its effects on the mGluR5 receptor. By blocking this receptor, MPU has been shown to have a variety of effects on the brain and behavior. For example, it has been shown to reduce anxiety-like behavior in rodents and to decrease drug-seeking behavior in addiction models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPU in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or physiological processes. However, one limitation of using MPU is that it can be difficult to obtain pure samples of the compound, which can affect the reproducibility of experiments.
Future Directions
There are many potential future directions for research involving MPU. For example, it could be used to study the role of mGluR5 in conditions such as Parkinson's disease or schizophrenia. Additionally, new synthesis methods could be developed to improve the purity and availability of MPU for research purposes. Finally, MPU could be used as a starting point for the development of new drugs that target the mGluR5 receptor for therapeutic purposes.
Conclusion:
In conclusion, MPU is a promising compound that has shown potential for use in a variety of scientific research applications. Its selectivity for the mGluR5 receptor makes it a valuable tool for studying the function of this receptor in the brain and its associated physiological processes. While there are limitations to its use, MPU represents an important area of research for the future development of new drugs and therapies.
Synthesis Methods
The synthesis of MPU involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-phenoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MPU. This synthesis method has been well-established and has been used in numerous studies.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-8-13-20(25-2)19(14-15)23-21(24)22-16-9-11-18(12-10-16)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPPWHJHQOGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(4-phenoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)


![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)

